molecular formula C17H16FNO4S B6412755 2-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid CAS No. 1261941-05-2

2-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid

Cat. No.: B6412755
CAS No.: 1261941-05-2
M. Wt: 349.4 g/mol
InChI Key: WAVWCNWEQYSVSF-UHFFFAOYSA-N
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Description

2-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorine atom, a pyrrolidinylsulfonyl group, and a benzoic acid moiety, making it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the introduction of the fluorine atom through electrophilic fluorination, followed by the formation of the pyrrolidinylsulfonyl group via sulfonylation reactions. The benzoic acid moiety is then introduced through carboxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential as a drug candidate, particularly in targeting specific enzymes and receptors.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the pyrrolidinylsulfonyl group modulates its solubility and stability. These interactions can lead to the inhibition or activation of biological pathways, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-[3-(morpholinylsulfonyl)phenyl]benzoic acid
  • 2-Fluoro-4-[3-(piperidinylsulfonyl)phenyl]benzoic acid
  • 2-Fluoro-4-[3-(thiomorpholinylsulfonyl)phenyl]benzoic acid

Uniqueness

Compared to similar compounds, 2-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid offers unique advantages, such as enhanced binding affinity due to the fluorine atom and improved solubility from the pyrrolidinylsulfonyl group. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-fluoro-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-16-11-13(6-7-15(16)17(20)21)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVWCNWEQYSVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692319
Record name 3-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-05-2
Record name 3-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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